molecular formula C7H10FN B6282729 2-(1-fluorocyclopentyl)acetonitrile CAS No. 1780760-04-4

2-(1-fluorocyclopentyl)acetonitrile

Cat. No.: B6282729
CAS No.: 1780760-04-4
M. Wt: 127.2
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Description

2-(1-fluorocyclopentyl)acetonitrile is an organic compound with the molecular formula C7H10FN It consists of a cyclopentane ring substituted with a fluorine atom and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-fluorocyclopentyl)acetonitrile typically involves the fluorination of cyclopentane derivatives followed by the introduction of the acetonitrile group. One common method includes the reaction of cyclopentylmagnesium bromide with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to yield 1-fluorocyclopentane. This intermediate is then reacted with acetonitrile in the presence of a base like sodium hydride to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(1-fluorocyclopentyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: 2-(1-fluorocyclopentyl)acetic acid.

    Reduction: 2-(1-fluorocyclopentyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-fluorocyclopentyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-fluorocyclopentyl)acetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-chlorocyclopentyl)acetonitrile
  • 2-(1-bromocyclopentyl)acetonitrile
  • 2-(1-iodocyclopentyl)acetonitrile

Uniqueness

2-(1-fluorocyclopentyl)acetonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions, making it a valuable compound in various applications.

Properties

CAS No.

1780760-04-4

Molecular Formula

C7H10FN

Molecular Weight

127.2

Purity

95

Origin of Product

United States

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